

# Comparative Analysis of YVAD Peptide Cross-Reactivity with Caspase-4 and Caspase-5

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## Compound of Interest

*Compound Name:* Fluorescein-6-carboxyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone

*Cat. No.:* B6297832

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This guide provides an objective comparison of the YVAD peptide's inhibitory activity towards its primary target, caspase-1, and its cross-reactivity with the inflammatory caspases, caspase-4 and caspase-5. The information is intended for researchers, scientists, and drug development professionals working on inflammation, apoptosis, and pyroptosis pathways.

The tetrapeptide inhibitor, YVAD (Tyr-Val-Ala-Asp), is widely recognized as a potent and selective inhibitor of caspase-1, also known as Interleukin-1 $\beta$  Converting Enzyme (ICE).[1][2] Its design is based on the caspase-1 cleavage site within its substrate, pro-interleukin-1 $\beta$  (pro-IL-1 $\beta$ ).[1] While highly effective against caspase-1, understanding its interaction with other inflammatory caspases, specifically caspase-4 and caspase-5, is critical for the accurate interpretation of experimental results.

## Data Presentation: Inhibitor Specificity

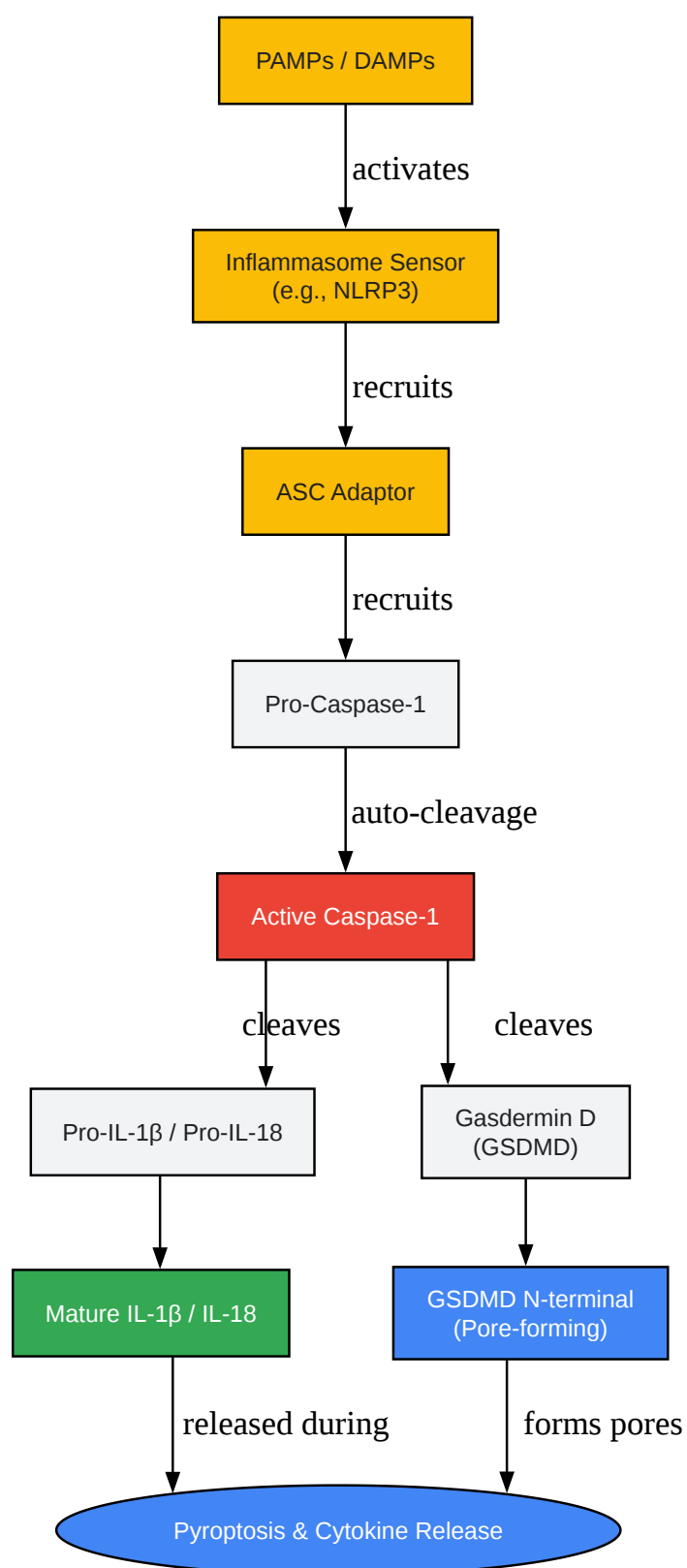
The inhibitory potency of a peptide is typically quantified by its inhibition constant ( $K_i$ ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower  $K_i$  value indicates a more potent inhibitor. The data below, compiled from literature, compares the  $K_i$  values for the aldehyde derivative of the YVAD peptide (Ac-YVAD-CHO) against human caspases-1, -4, and -5.

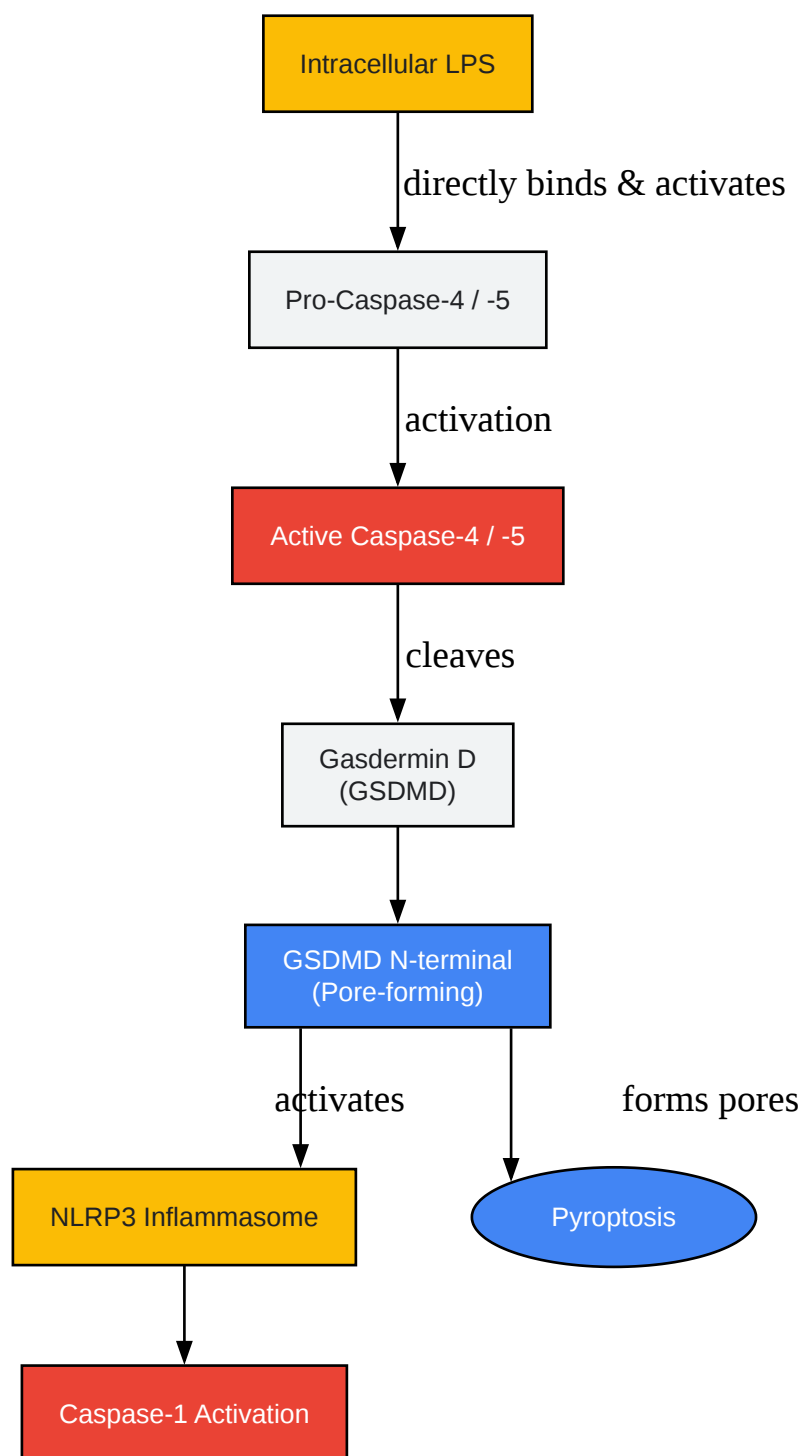
Inhibitor	Target Caspase	Inhibition Constant (Ki)	Selectivity (Fold difference vs. Caspase-1)
Ac-YVAD-CHO	Caspase-1	0.76 nM[3]	-
Caspase-4	163 - 970 nM[3]	~214 to 1276-fold weaker	
Caspase-5	163 - 970 nM[3]	~214 to 1276-fold weaker	

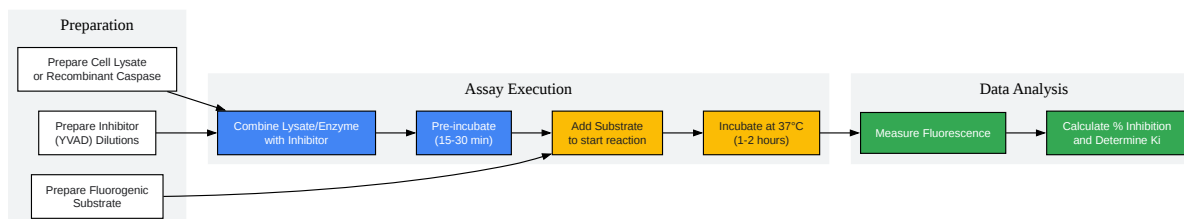
As the data indicates, Ac-YVAD-CHO is a highly potent inhibitor of caspase-1.[3] Its inhibitory activity against caspase-4 and caspase-5 is significantly weaker, with Ki values that are over 200-fold higher.[3] Another derivative, Ac-YVAD-cmk, is described as a potent, irreversible inhibitor of caspase-1 and a weak inhibitor of caspases-4 and -5.[1] This demonstrates a strong selectivity of the YVAD peptide sequence for caspase-1.

## Signaling Pathways

Caspases-1, -4, and -5 are key mediators in distinct but related inflammatory signaling pathways.







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## References

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